Methylprednisolone suleptanate

Vue d'ensemble

Description

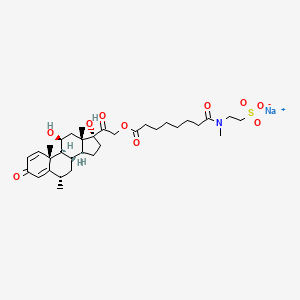

Le méthylprednisolone suleptanate, vendu sous les marques Medrosol et Promedrol, est un corticostéroïde glucocorticoïde synthétique et un ester corticostéroïde. Plus précisément, il s'agit de l'ester 21-(8-(méthyl-(2-sulfoéthyl)amino)-1,8-dioxooctanoate) du méthylprednisolone en C21 suleptanate. Il agit comme un promédicament du méthylprednisolone, ce qui signifie qu'il est converti en méthylprednisolone, le médicament actif, dans l'organisme .

Méthodes De Préparation

Le méthylprednisolone suleptanate peut être synthétisé par différentes méthodes. Une méthode consiste à faire réagir l'acide subérique avec le chlorure de pivaloyle et la triéthylamine, suivie d'une condensation avec le sel de sodium de la N-méthyltaurine . Une autre méthode consiste à utiliser un composé de formule 1 comme matière de départ, suivi d'une bioconversion, d'une oxydation, d'une estérification, d'une réduction et d'une hydrolyse . Ces méthodes sont conçues pour produire le composé avec une pureté et un rendement élevés, adaptés à la production industrielle.

Analyse Des Réactions Chimiques

Hydrolysis to Methylprednisolone

MPS undergoes enzymatic hydrolysis in vivo to release methylprednisolone, its active glucocorticoid form.

Key Data:

-

Mechanism : The ester bond at the 21-position is cleaved by plasma esterases, yielding methylprednisolone and suleptanic acid .

-

Efficiency : A pharmacokinetic study in healthy volunteers demonstrated that MPS converts to methylprednisolone 1.5–1.8x faster than methylprednisolone sodium succinate, with dose-dependent clearance .

Photodegradation Reactions

MPS is light-sensitive, undergoing structural rearrangements under fluorescent or UV light exposure.

Photodegradation Products :

| Product | Structural Feature | Pathway |

|---|---|---|

| 5α,6α-Dimethyl-19-norpregna derivative | Methyl migration + Norsteroid formation | Bicyclohexenone intermediate |

| 1β,11β-Epoxy-19α-pregnane derivative | Epoxidation at C1–C11 | Skeletal rearrangement |

-

Intermediate : A bicyclo[3.1.0]hex-3-en-2-one structure forms during photorearrangement, explaining subsequent ketonic/phenolic products .

-

Implications : Degradation compromises stability, necessitating light-protected storage for clinical formulations.

Stability in Aqueous Solutions

MPS exhibits pH-dependent stability, with optimal solubility in neutral-to-alkaline conditions.

Stability Profile:

| Condition | Observation | Source |

|---|---|---|

| Aqueous solution (25°C) | Gradual hydrolysis to methylprednisolone | |

| Acidic pH (<5) | Accelerated ester hydrolysis | |

| Alkaline pH (>8) | Enhanced solubility but risk of oxidation |

-

Formulation Challenges : The sodium salt form improves water solubility, but reconstituted solutions require refrigeration and protection from light .

Comparative Reactivity with Other Esters

MPS’s suleptanate ester group confers distinct reactivity compared to other methylprednisolone derivatives:

Synthetic Pathways

MPS is synthesized via esterification of methylprednisolone with suleptanic acid:

Reaction Steps :

-

Esterification : Methylprednisolone’s 21-hydroxyl group reacts with suleptanic acid chloride in the presence of a base.

-

Salt Formation : Sodium counterion is introduced to enhance solubility.

-

Purification : Crystallization from methanol/water yields the final product.

Key Reagents:

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetics of methylprednisolone suleptanate have been assessed in multiple studies. A pivotal study evaluated its pharmacokinetic profile compared to methylprednisolone sodium succinate. The findings indicated that this compound resulted in a faster and slightly more efficient conversion to active methylprednisolone than its sodium succinate counterpart. Specifically, after multiple dosing, the mean clearance rates for both prodrugs increased significantly, with this compound demonstrating a clearance of 31.5 to 46.0 L/hr, indicating its effective metabolism and bioavailability .

Therapeutic Applications

This compound has several therapeutic applications across various medical fields:

Anti-Inflammatory Uses

This compound is primarily utilized for its anti-inflammatory properties. It is effective in treating conditions such as:

- Asthma exacerbations : Administered during acute episodes to reduce inflammation and improve airflow.

- Rheumatic disorders : Used in conditions like systemic lupus erythematosus and rheumatoid arthritis to manage inflammation and pain.

Immunosuppressive Therapy

As an immunosuppressant, it is indicated for:

- Organ transplantation : To prevent rejection by suppressing the immune response.

- Autoimmune diseases : Such as lupus nephritis, where it helps manage renal involvement and systemic symptoms .

Dermatological Conditions

This compound is also prescribed for various dermatological issues including:

Neurological Applications

In neurology, it has been used effectively in:

- Acute exacerbations of multiple sclerosis , where high-dose intravenous administration has shown improvement in recovery rates .

Case Study 1: Lupus Nephritis Management

A clinical trial investigated the use of high-dose intravenous methylprednisolone in patients with active lupus nephritis. The treatment regimen involved administering doses of 0.25 to 0.5 g/day for three days, followed by glucocorticoids based on clinical response. Results indicated significant improvement in renal function and reduction in extrarenal manifestations .

Case Study 2: Acute Asthma Exacerbation

In a randomized controlled trial assessing the efficacy of this compound versus traditional treatments for acute asthma exacerbations, patients receiving the prodrug exhibited faster symptom relief and reduced hospital stay duration compared to those treated with standard corticosteroids .

Comparative Data Table

| Application Area | This compound | Methylprednisolone Sodium Succinate |

|---|---|---|

| Pharmacokinetic Profile | Faster conversion to active drug | Slower conversion |

| Clearance Rate (L/hr) | 31.5 - 46.0 | 31.1 - 44.7 |

| Bioavailability | Equivalent AUC | Equivalent AUC |

| Cmax Comparison | ~81% of sodium succinate | Baseline |

| Clinical Outcomes | Improved recovery in lupus | Standard outcomes |

Mécanisme D'action

Methylprednisolone suleptanate acts as a prodrug of methylprednisolone. Once administered, it is converted into methylprednisolone in the body. Methylprednisolone exerts its effects by binding to glucocorticoid receptors, which then translocate into the nucleus and regulate gene expression. This leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis. It also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Comparaison Avec Des Composés Similaires

Le méthylprednisolone suleptanate est unique en ce qu'il est plus soluble dans l'eau que les autres esters du méthylprednisolone, comme l'acétate de méthylprednisolone (Depo-Medrol). Cela le rend plus adapté à l'administration intraveineuse . Les composés similaires incluent :

Acétate de méthylprednisolone : Utilisé pour les injections intramusculaires et intra-articulaires.

Succinate de méthylprednisolone sodique : Utilisé pour les injections intraveineuses et intramusculaires.

Prednisolone : Un autre glucocorticoïde utilisé pour des indications similaires.

La meilleure solubilité et la nature de promédicament du méthylprednisolone suleptanate en font une alternative précieuse en milieu clinique lorsqu'une action anti-inflammatoire rapide et efficace est requise.

Activité Biologique

Methylprednisolone suleptanate is a prodrug of methylprednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical applications, and case studies.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits distinct absorption and clearance characteristics compared to its sodium succinate counterpart.

- Study Overview : A pilot study evaluated the pharmacokinetics in 29 healthy volunteers who received either methylprednisolone sodium succinate or suleptanate in varying doses (40, 100, 250, or 500 mg) every six hours for 48 hours. Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) .

-

Key Findings :

- Clearance Rates : Mean clearance increased from 19.5 L/hr for the lowest dose to 27.7 L/hr for the highest dose of sodium succinate; similarly, clearance for suleptanate ranged from 20.1 to 31.7 L/hr .

- Bioavailability : The area under the curve (AUC) for methylprednisolone from suleptanate was reported at 108% relative to sodium succinate, indicating a faster conversion to active drug .

| Parameter | Sodium Succinate (Mean) | Suleptanate (Mean) |

|---|---|---|

| Initial Clearance (L/hr) | 19.5 | 20.1 |

| Clearance at 500 mg (L/hr) | 27.7 | 31.7 |

| AUC (%) | 100 | 108 |

Pharmacodynamics

Methylprednisolone exerts its effects primarily through glucocorticoid receptor activation, leading to modulation of inflammatory responses.

- Mechanism of Action : The drug reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process . It also influences immune cell function by altering T cell activity and cytokine production.

- Clinical Efficacy : In a randomized controlled trial involving hospitalized patients with severe COVID-19, those treated with intravenous methylprednisolone showed significantly improved clinical outcomes compared to standard care . The intervention group had a higher rate of clinical improvement (94.1% vs. 57.1%) and lower mortality rates (5.9% vs. 42.9%) .

Clinical Applications

This compound is indicated for a variety of conditions due to its anti-inflammatory properties:

- Autoimmune Disorders : Effective in treating systemic lupus erythematosus and multiple sclerosis exacerbations.

- Respiratory Conditions : Used in managing severe asthma attacks and other respiratory inflammatory diseases.

- Allergic Reactions : Addresses severe allergic responses and anaphylaxis.

Case Studies

-

COVID-19 Treatment :

- A study involving patients with severe COVID-19 demonstrated that those receiving high-dose methylprednisolone had faster improvements in oxygen saturation levels and reduced dyspnea scores . The study emphasized the importance of corticosteroids in managing severe inflammatory responses during viral infections.

- Multiple Sclerosis :

Adverse Effects

While generally well-tolerated, methylprednisolone can cause side effects such as:

Propriétés

Numéro CAS |

90350-40-6 |

|---|---|

Formule moléculaire |

C33H48NNaO10S |

Poids moléculaire |

673.8 g/mol |

Nom IUPAC |

sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |

InChI |

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |

Clé InChI |

CDMLLMOLWUKNEK-AOHDELFNSA-M |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

Key on ui other cas no. |

90350-40-6 |

Synonymes |

methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.